N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is a heterocyclic compound featuring a quinoline core substituted with a 5-methylfuryl group at position 2 and a 1,3,4-thiadiazole ring at position 4 via a carboxamide linkage. The thiadiazole moiety is further functionalized with a cyclopropyl group at position 3.
Key physicochemical properties include a molecular formula of C₂₂H₁₈N₄OS, molecular weight of 386.5 g/mol, and a calculated XLogP3 value of 4.4, indicating moderate lipophilicity .
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-11-6-9-17(26-11)16-10-14(13-4-2-3-5-15(13)21-16)18(25)22-20-24-23-19(27-20)12-7-8-12/h2-6,9-10,12H,7-8H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUIIYXORLGZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(S4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N4O2S |
| Molecular Weight | 376.43 g/mol |
| IUPAC Name | This compound |
| InChI Key | JUUIIYXORLGZHF-UHFFFAOYSA-N |
Biological Activity
The compound exhibits a range of biological activities, primarily attributed to its structural features, which facilitate interactions with various biological targets.
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial properties. In vitro studies indicated effectiveness against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting a potential role as an alternative antimicrobial agent.
Anticancer Properties
In recent studies, the compound has shown promising anticancer activity. It was tested against various cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values ranged from 10 to 25 µM across different cell lines, indicating a potent effect.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication in microbial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : It affects various signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against resistant bacterial strains.
- Findings : The compound exhibited broad-spectrum activity with an MIC value of 8 µg/mL against Staphylococcus aureus .
- Study on Anticancer Effects :
- Mechanistic Study :
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs. Cyclobutyl : Substitution with cyclobutyl (as in ) increases molecular weight slightly but may reduce steric hindrance compared to cyclopropyl.
- Aromatic vs. Heteroaromatic R1 : The 5-methylfuryl group (target compound) offers electron-rich π-system interactions, whereas chlorophenyl () enhances electrophilicity and lipophilicity.
- Thiadiazole Modifications : Derivatives with pyridyl or diethylphenyl substituents () exhibit varied hydrogen-bonding capacities and solubility profiles.
Physicochemical Properties
- Lipophilicity : The target compound (XLogP3=4.4) is less lipophilic than its 4-chlorophenyl analog (XLogP3=5.1) due to the absence of a halogen .
- Hydrogen Bonding: Compared to N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide (5 H-bond acceptors), the target compound has fewer acceptors but retains similar donor capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
